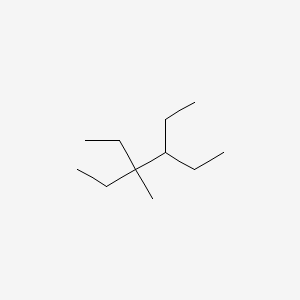
3,4-Diethyl-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-3-methylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-3-methylhexane can be achieved through various organic reactions involving the appropriate starting materials. One common method is the alkylation of a hexane derivative with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong bases and alkyl halides to introduce the desired substituents onto the hexane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to hexane. Catalysts such as zeolites or metal-based catalysts can be employed to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethyl-3-methylhexane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of hydrogen atoms with other atoms or groups. Common types of substitution reactions include halogenation, where halogens such as chlorine or bromine are introduced into the molecule.
Common Reagents and Conditions: Halogenation reactions typically require the presence of halogen molecules (e.g., Cl2 or Br2) and a source of energy, such as ultraviolet light or heat, to initiate the reaction. The reaction proceeds through a free radical mechanism, resulting in the formation of halogenated products.
Major Products Formed: The major products formed from the halogenation of this compound are the corresponding halogenated derivatives. For example, chlorination of the compound can yield 3,4-Diethyl-3-chloromethylhexane and other chlorinated isomers, depending on the reaction conditions and the position of substitution.
Scientific Research Applications
3,4-Diethyl-3-methylhexane has various applications in scientific research, particularly in the fields of chemistry and materials science. It can be used as a model compound to study the reactivity and properties of branched alkanes. Additionally, its derivatives may serve as intermediates in the synthesis of more complex organic molecules.
In the field of materials science, this compound can be used as a precursor for the preparation of specialized polymers and materials with unique properties. Its branched structure can impart specific characteristics to the resulting materials, such as enhanced solubility and thermal stability.
Mechanism of Action
As an alkane, 3,4-Diethyl-3-methylhexane does not exhibit specific biological activity or mechanisms of action. its chemical reactivity can be attributed to the presence of single bonds between carbon atoms, which can undergo substitution reactions under appropriate conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds:
- 3,3-Dimethylhexane
- 3-Ethyl-4-methylhexane
- 3,4-Dimethylhexane
Uniqueness: 3,4-Diethyl-3-methylhexane is unique due to its specific branching pattern, which distinguishes it from other similar compounds. The presence of both ethyl and methyl groups on the hexane backbone imparts distinct physical and chemical properties, such as boiling point, solubility, and reactivity. These properties can be leveraged in various applications, making this compound a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
61868-70-0 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4-diethyl-3-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)11(5,8-3)9-4/h10H,6-9H2,1-5H3 |
InChI Key |
ZFMWIWWLOKHXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















